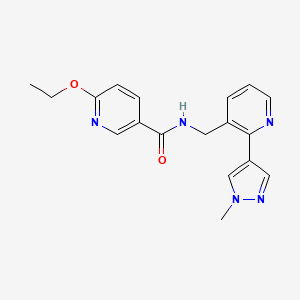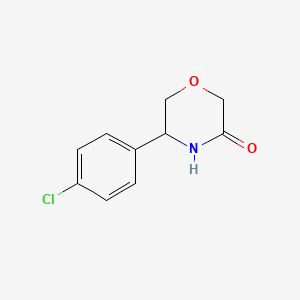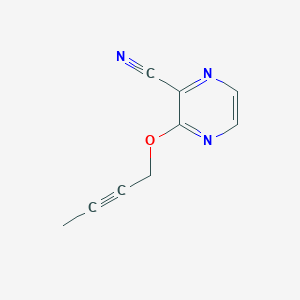
3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile is an organic compound that belongs to the class of pyrazine derivatives Pyrazine compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
作用機序
Mode of Action
It is known that pyrazine compounds, such as quinoxalines, are 1,4-diazines with widespread occurrence in nature . They are commonly prepared from α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation . .
Biochemical Pathways
Pyrazine motifs are widespread in biological organisms and integrated into versatile chemical structures, also with pharmaceutical value . .
Result of Action
It is known that pyrazine and pyridine derivatives have shown potential in various applications, including c-Met inhibition, GABA A allosteric modulating activity, use in solar cells, and BACE-1 inhibition . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with but-2-yn-1-ol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction can be represented as follows:
Pyrazine-2-carbonitrile+But-2-yn-1-olBasethis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or copper may also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The but-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: 3-(But-2-yn-1-yloxy)pyrazine-2-amine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
Pyrazine-2-carbonitrile: Lacks the but-2-yn-1-yloxy group, making it less reactive.
3-(Prop-2-yn-1-yloxy)pyrazine-2-carbonitrile: Similar structure but with a shorter alkyne chain.
3-(But-2-yn-1-yloxy)pyridine-2-carbonitrile: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile is unique due to the presence of the but-2-yn-1-yloxy group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in organic synthesis and pharmaceutical research.
特性
IUPAC Name |
3-but-2-ynoxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-2-3-6-13-9-8(7-10)11-4-5-12-9/h4-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNMIRDRMOGIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CN=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B2610845.png)
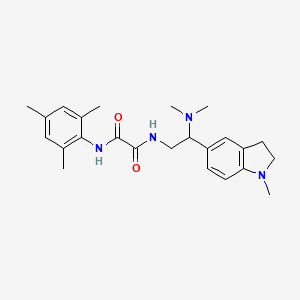
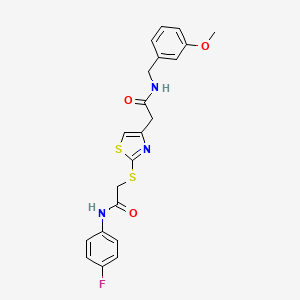
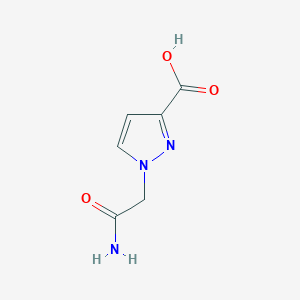
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2610850.png)
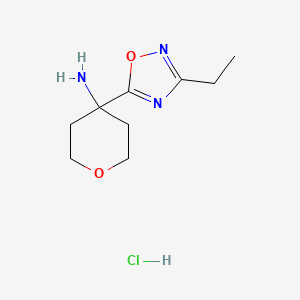
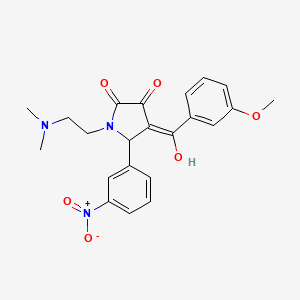
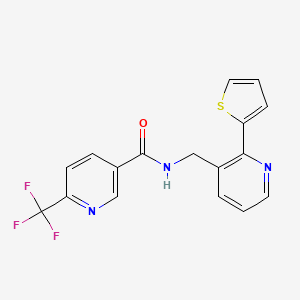
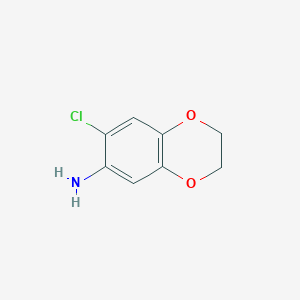
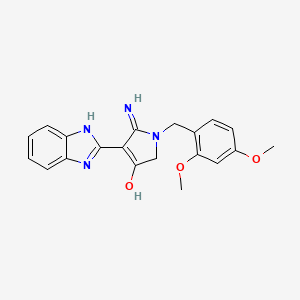
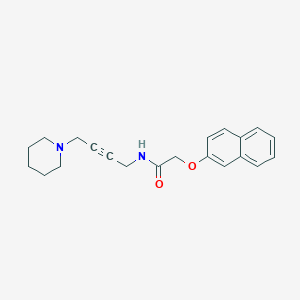
![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)
